4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione is a natural product found in Sorangium cellulosum with data available.
Future Directions
Development of Improved Formulations: Ongoing research focuses on developing formulations that enhance the solubility and bioavailability of Epothilone D to facilitate its clinical application. []
Clinical Trials: Further clinical trials are needed to fully evaluate the efficacy and safety of Epothilone D in cancer patients, including those with drug-resistant tumors. []
Investigation of Neuroprotective Effects: Additional studies are warranted to explore the potential of Epothilone D as a therapeutic agent for neurodegenerative diseases and traumatic brain injury. [, , ]
Understanding Mechanisms of Resistance: Research is needed to elucidate the mechanisms by which tumor cells develop resistance to Epothilone D and to develop strategies to overcome this resistance. []
Exploration of Combination Therapies: Epothilone D could be investigated in combination with other anticancer agents to enhance its therapeutic efficacy and potentially overcome drug resistance. []
Related Compounds
10,11-Dehydroepothilone D (Epo490)
10,11-Dehydroepothilone D (Epo490) is a synthetic analog of Epothilone D with a double bond between carbons 10 and 11. This modification aims to enhance its metabolic stability and improve its pharmacological profile. [, ] Similar to Epothilone D, Epo490 displays cytotoxic activity against various cancer cell lines. []
11-Hydroxyepothilone D
11-Hydroxyepothilone D is a biotransformed analog of Epothilone D, generated by introducing a hydroxyl group at the C11 position. This modification, achieved through biotransformation using Amycolata autotrophica, results in comparable cytotoxic activity to the parent compound, Epothilone D, against several human tumor cell lines. []
14-Hydroxyepothilone D
Similar to 11-Hydroxyepothilone D, 14-Hydroxyepothilone D is another biotransformed analog of Epothilone D, formed by adding a hydroxyl group at the C14 position. This bioconversion, facilitated by Amycolata autotrophica, yields a compound with comparable cytotoxic activity to Epothilone D against a panel of human tumor cell lines. []
21-Hydroxyepothilone D
21-Hydroxyepothilone D is a biotransformed analog of Epothilone D, generated by introducing a hydroxyl group at the C21 position. It is produced through biotransformation using Amycolata autotrophica and demonstrates cytotoxic activity comparable to the parent compound, Epothilone D, against various human tumor cell lines. [, ]
21-Hydroxy Epo490
21-Hydroxy Epo490 is a biotransformed analog of 10,11-Dehydroepothilone D (Epo490) with an additional hydroxyl group at the C21 position. Like Epo490 and Epothilone D, this biotransformed compound exhibits cytotoxic activity against multiple human tumor cell lines. []
This compound is a key synthetic intermediate in the degradation-reconstruction approach used for the synthesis of stable isotope-labeled Epothilone D. It is derived from the degradation of Epothilone B and serves as a crucial precursor for reconstructing the labeled Epothilone D analog. []
This compound is another important synthetic intermediate in the degradation-reconstruction approach employed for synthesizing stable isotope-labeled Epothilone D. It is derived from the further modification of the previous intermediate (compound 7) and plays a crucial role in reconstructing the labeled Epothilone D analog. []
This compound serves as a crucial synthetic intermediate in the degradation-reconstruction approach for synthesizing stable isotope-labeled Epothilone D. It is obtained by protecting the hydroxyl groups of the previous intermediate (compound 8) and is essential for the subsequent Wittig reaction to introduce the labeled thiazole moiety in the synthesis of Epothilone D. []
Cis-9,10-dehydroepothilone D
Cis-9,10-dehydroepothilone D is a synthetic analog of Epothilone D with a cis double bond between carbons 9 and 10. It demonstrates lower potency compared to the parent compound, Epothilone D, in terms of antiproliferative activity and tubulin polymerization. []
Trans-9,10-dehydroepothilone D
Trans-9,10-dehydroepothilone D is another synthetic analog of Epothilone D, differing in the geometry of the double bond between carbons 9 and 10, which is trans in this case. Similar to its cis counterpart, it exhibits lower potency than the parent compound, Epothilone D, in antiproliferative activity and tubulin polymerization assays. []
KOS-1584 (9,10-didehydroepothilone D)
KOS-1584, also known as 9,10-didehydroepothilone D, is a synthetic analog of Epothilone D designed to improve potency and pharmacological properties. It shows higher potency (3-12 fold) compared to Epothilone D in vitro and in vivo. [, ]
12,13-desoxyepothilone B (dEpoB)
12,13-desoxyepothilone B (dEpoB) is a synthetic analog of Epothilone D, lacking the epoxide ring. It exhibits potent antitumor activity, especially against multidrug-resistant (MDR) tumors, where Epothilone D may be less effective. [, , , , ]
Furano-epothilone D
Furano-epothilone D is a synthetic analog of Epothilone D incorporating a furan ring in its structure. The furan ring replaces the lactone functionality of Epothilone D. []
12,13-desoxyepothilone F (dEpoF)
12,13-desoxyepothilone F (dEpoF), also known as 21-hydroxy-12,13-desoxyepothilone B or 21-hydroxyepothilone D, is a synthetic analog of Epothilone D lacking the epoxide ring and containing an additional hydroxyl group at the C21 position. dEpoF exhibits high potency against various tumor cell lines, comparable to dEpoB. [, , ]
26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone)
26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone) is a synthetic analog of Epothilone D featuring a trifluoromethyl group at the C26 position and a trans double bond between carbons 9 and 10. Fludelone has demonstrated broad antitumor activity in preclinical studies, surpassing the efficacy of Epothilone D in some cases. [, ]
15(S)-aza-12,13-desoxyepothilone B
15(S)-aza-12,13-desoxyepothilone B is a synthetic analog of Epothilone D incorporating a nitrogen atom at the C15 position and lacking the epoxide ring. It shows lower activity compared to the parent compound, Epothilone D, in tubulin binding and cytotoxicity assays. [, ]
15(R)-aza-12,13-desoxyepothilone B
15(R)-aza-12,13-desoxyepothilone B is a diastereomer of 15(S)-aza-12,13-desoxyepothilone B, differing in the stereochemistry at the C15 position. Similar to its diastereomer, it exhibits significantly lower activity compared to Epothilone D in tubulin binding and cytotoxicity tests. [, ]
C26-hydroxyepothilone D
C26-hydroxyepothilone D is a synthetic analog of Epothilone D with an additional hydroxyl group at the C26 position. This analog serves as a precursor for synthesizing photoaffinity-labeled derivatives of Epothilone D for studying its interaction with tubulin. []
3-Azidobenzoic acid C26-hydroxyepothilone D derivative
This compound is a photoaffinity-labeled derivative of C26-hydroxyepothilone D, designed for studying its interaction with tubulin. It retains similar activity to Epothilone B in a tubulin assembly assay but exhibits reduced cellular cytotoxicity. []
4-Azidobenzoic acid C26-hydroxyepothilone D derivative
This compound is another photoaffinity-labeled derivative of C26-hydroxyepothilone D, synthesized for investigating its interaction with tubulin. Similar to the 3-azidobenzoic acid derivative, it displays comparable activity to Epothilone B in a tubulin assembly assay but shows reduced cellular cytotoxicity. []
Source and Classification
Epothilones, including Epothilone D, are classified under the category of polyketides, which are secondary metabolites produced by various microorganisms. The specific source of Epothilone D is the myxobacterium Sorangium cellulosum, which was discovered to produce these compounds in the 1990s. Epothilone D has been noted for its superior pharmacological properties compared to other microtubule-targeting agents, making it a subject of extensive research in medicinal chemistry and oncology.
Synthesis Analysis
The synthesis of Epothilone D has been explored through various methods, emphasizing its complex structure and stereochemistry.
Key Synthetic Routes
Total Synthesis via Macroaldolization: One notable approach involves a highly convergent synthesis that utilizes a macroaldolization strategy. This method allows for the efficient assembly of the compound's complex molecular architecture while maintaining stereocontrol .
Deoxygenated Analogues: Recent studies have focused on synthesizing deoxygenated analogues of Epothilone D to investigate the importance of molecular conformation on biological activity. This involves selective aldol reactions and radical-mediated reductions to achieve high yields of desired intermediates .
Fragment Coupling: Another method employs fragment coupling strategies where simpler segments of the molecule are synthesized separately and then combined, allowing for greater control over stereochemistry and yield .
Technical Parameters
The synthesis often involves key steps such as:
Aldol Reactions: These reactions are crucial for forming carbon-carbon bonds and controlling stereochemistry.
Macrolactonization: A pivotal step in constructing the cyclic structure typical of epothilones.
Protecting Group Strategies: Various protecting groups are utilized to manage functional groups during synthesis, ensuring that reactions proceed selectively without unwanted side reactions.
Molecular Structure Analysis
Epothilone D has a complex molecular structure characterized by a thiazole ring and a macrocyclic lactone.
Structural Features
Molecular Formula: C₁₈H₁₅N₃O₄S
Molecular Weight: Approximately 357.39 g/mol
Key Functional Groups: The molecule features multiple hydroxyl groups, a thiazole moiety, and an aliphatic chain contributing to its biological activity.
Structural Data
Chemical Reactions Analysis
Epothilone D participates in various chemical reactions primarily related to its role as a microtubule stabilizer.
Key Reactions
Tubulin Binding: The primary reaction mechanism involves binding to β-tubulin subunits, inhibiting their depolymerization and thus stabilizing microtubules.
Metabolic Transformations: In vivo studies indicate that Epothilone D can undergo metabolic transformations that may affect its pharmacokinetics and efficacy .
Technical Details
The binding affinity of Epothilone D to tubulin is significantly higher than that of paclitaxel, which enhances its therapeutic potential against various cancers . The exact kinetic parameters of these interactions can vary based on cellular conditions and the presence of other biomolecules.
Mechanism of Action
The mechanism by which Epothilone D exerts its antitumor effects primarily involves stabilization of microtubules.
Detailed Mechanism
Microtubule Stabilization: By binding to the β-tubulin subunit within microtubules, Epothilone D prevents the disassembly of these structures during cell division.
Impact on Cell Cycle: This stabilization leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.
Comparison with Other Agents: Unlike paclitaxel, which requires specific binding sites on tubulin, Epothilone D can bind to multiple sites on β-tubulin, enhancing its effectiveness against resistant cancer types .
Physical and Chemical Properties Analysis
Epothilone D exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Key Properties
Solubility: It demonstrates improved water solubility compared to other epothilones, facilitating better bioavailability.
Stability: The compound is relatively stable under physiological conditions but may undergo hydrolysis in certain environments.
Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.
Relevant Data
These properties contribute significantly to its pharmacological profile and influence formulation strategies for drug delivery .
Applications
Epothilone D has several promising applications in scientific research and medicine.
Therapeutic Applications
Cancer Treatment: Primarily investigated for use in treating various cancers due to its potent antitumor activity.
Drug Development: Its unique mechanism has led to interest in developing new formulations that could overcome resistance seen with traditional chemotherapy agents like paclitaxel.
Research Applications
Ongoing studies focus on understanding the structure-activity relationship (SAR) of epothilones to optimize their efficacy and minimize side effects . Additionally, research into analogues continues to provide insights into potential new therapies for resistant cancer types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine. An agonist of receptors, adrenergic alpha-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of dexmedetomidine. Dexmedetomidine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of dexmedetomidine is as an Adrenergic alpha2-Agonist. The physiologic effect of dexmedetomidine is by means of General Anesthesia. Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord. An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Dexnafenodone Hydrochloride, also known as LU-43706, is a dual of adrenergic receptor antagonist and serotonin uptake inhibitor potentially for the treatment of major depressive disorder.
(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol. Nebivolol is a racemic mixture of 2 enantiomers where one is a beta adrenergic antagonist and the other acts as a cardiac stimulant without beta adrenergic activity. Treatment with nebivolol leads to a greater decrease in systolic and diastolic blood pressure than [atenolol], [propranolol], or [pindolol]. Nebivolol and other beta blockers are generally not first line therapies as many patients are first treated with thiazide diuretics. Nebivolol was granted FDA approval on 17 December 2007. Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury. Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect. A cardioselective ADRENERGIC BETA-1 RECEPTOR ANTAGONIST (beta-blocker) that functions as a VASODILATOR through the endothelial L-arginine/ NITRIC OXIDE system. It is used to manage HYPERTENSION and chronic HEART FAILURE in elderly patients.
Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Panthenol exists as a racemic mixture containing both the dextrorotatory form (dexpanthenol) and the levorotatory form (levopanthenol). While pantothenic acid is optically active, only the dextrorotatory form ([DB09357]) is biologically active. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Due to its good penetration and high local concentrations, dexpanthanol is used in many topical products, such as ointments and lotions for treatment of dermatological conditions to relieve itching or promote healing. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. See also: Allantoin; panthenol (component of); Biotin; panthenol (component of); Betaine; panthenol (component of) ... View More ...
A widely used non-cardioselective beta-adrenergic antagonist. Propranolol has been used for MYOCARDIAL INFARCTION; ARRHYTHMIA; ANGINA PECTORIS; HYPERTENSION; HYPERTHYROIDISM; MIGRAINE; PHEOCHROMOCYTOMA; and ANXIETY but adverse effects instigate replacement by newer drugs.
Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition. The (+)-enantiomorph of razoxane. See also: Dexrazoxane (has active moiety).